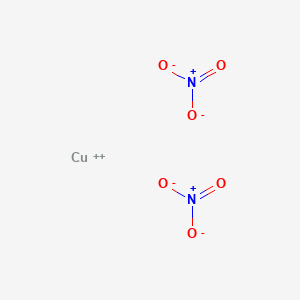












|
REACTION_CXSMILES
|
N[C:2]1[CH:15]=[CH:14][C:5]2[C:6]([C:9]([O:11][CH2:12][CH3:13])=[O:10])=[N:7][O:8][C:4]=2[CH:3]=1.N([O-])=[O:17].[Na+]>S(=O)(=O)(O)O.O.[N+]([O-])([O-])=O.[Cu+2].[N+]([O-])([O-])=O.[Cu-]=O>[OH:17][C:2]1[CH:15]=[CH:14][C:5]2[C:6]([C:9]([O:11][CH2:12][CH3:13])=[O:10])=[N:7][O:8][C:4]=2[CH:3]=1 |f:1.2,5.6.7|
|


|
Name
|
|
|
Quantity
|
2.43 mmol
|
|
Type
|
reactant
|
|
Smiles
|
NC1=CC2=C(C(=NO2)C(=O)OCC)C=C1
|
|
Name
|
|
|
Quantity
|
2.5 mL
|
|
Type
|
solvent
|
|
Smiles
|
S(O)(O)(=O)=O
|
|
Name
|
|
|
Quantity
|
2.5 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
2.67 mmol
|
|
Type
|
reactant
|
|
Smiles
|
N(=O)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
2.5 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
80 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
149 mmol
|
|
Type
|
catalyst
|
|
Smiles
|
[N+](=O)([O-])[O-].[Cu+2].[N+](=O)([O-])[O-]
|
|
Name
|
|
|
Quantity
|
2.78 mmol
|
|
Type
|
catalyst
|
|
Smiles
|
[Cu-]=O
|


|
Control Type
|
AMBIENT
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
the resulting mixture was maintained for 30 min at 0° C
|
|
Duration
|
30 min
|
|
Type
|
TEMPERATURE
|
|
Details
|
to warm to rt
|
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction mixture was maintained for 1 h at rt
|
|
Duration
|
1 h
|
|
Type
|
EXTRACTION
|
|
Details
|
The reaction mixture was extracted with ethyl acetate (3×100 mL)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the combined organic layers were dried (magnesium sulfate)
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|


Reaction Time |
5 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC1=CC2=C(C(=NO2)C(=O)OCC)C=C1
|
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 99% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |